

# The RR6 Model: A Dynamic Tool for Prognosis in Ruxolitinib-Treated Myelofibrosis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RR6

Cat. No.: B1139164

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myelofibrosis (MF), a myeloproliferative neoplasm (MPN), is characterized by a heterogeneous clinical course, making accurate prognosis crucial for guiding therapeutic decisions.<sup>[1]</sup> While several prognostic models exist, the "Response to Ruxolitinib after 6 months" (**RR6**) model offers a dynamic approach to risk stratification for patients undergoing treatment with the JAK inhibitor ruxolitinib.<sup>[2][3]</sup> This guide provides a detailed overview of the **RR6** model, its development, validation, and its place among other prognostic scoring systems in myelofibrosis.

## Introduction to Prognostic Models in Myelofibrosis

Prognostic scoring systems are essential for predicting survival in myelofibrosis and for making critical treatment decisions, such as the timing of allogeneic stem cell transplantation.<sup>[1][4]</sup> Historically, these models have evolved from relying solely on clinical variables to incorporating cytogenetic and molecular data.

Established Prognostic Models:

- International Prognostic Scoring System (IPSS): The first widely adopted model, utilizing five clinical variables at diagnosis.<sup>[5][6]</sup>
- Dynamic IPSS (DIPSS): An adaptation of the IPSS that can be applied at any point during the disease course.<sup>[5]</sup>

- DIPSS-Plus: Incorporates additional risk factors, including unfavorable karyotype, platelet count, and transfusion dependence.[5]
- Mutation- and Karyotype-Enhanced International Prognostic Scoring System (MIPSS70+ version 2.0): Integrates clinical and genetic data for more refined risk stratification.[7][8]
- Genetically-Inspired Prognostic Scoring System (GIPSS): A model based exclusively on mutational and karyotypic data.[7][8]

While these models are invaluable, they are designed for prognosis at diagnosis or are not specific to treatment response. The **RR6** model was developed to address the need for a prognostic tool that captures the impact of ruxolitinib treatment on disease course.[2][3]

## The **RR6** Prognostic Model

The **RR6** model was developed to identify ruxolitinib-treated myelofibrosis patients with poorer overall survival early in their treatment course.[9] It is based on variables collected at baseline and at 3 and 6 months of ruxolitinib therapy.[10][11]

## Data Presentation: **RR6** Model Variables and Risk Stratification

The **RR6** model utilizes three key predictor variables to stratify patients into low, intermediate, and high-risk categories with distinct overall survival outcomes.[10][11]

| Risk Factor                                                             | Points |
|-------------------------------------------------------------------------|--------|
| Ruxolitinib dose <20 mg twice daily at baseline, 3 months, and 6 months | 1      |
| Palpable spleen length reduction from baseline ≤30% at 3 and 6 months   | 1      |
| Red blood cell (RBC) transfusion need at 3 and/or 6 months              | 1      |
| RBC transfusion need at all time points (baseline, 3 months, 6 months)  | 2      |

Risk Stratification and Survival Outcomes:

| Risk Category     | Total Points | Median Overall Survival (from 6 months post-ruxolitinib start) | 95% Confidence Interval |
|-------------------|--------------|----------------------------------------------------------------|-------------------------|
| Low Risk          | 0            | Not Reached                                                    | -                       |
| Intermediate Risk | 1            | 61 months                                                      | 43-80 months            |
| High Risk         | ≥2           | 33 months                                                      | 21-50 months            |

Data from Maffioli et al., Blood Advances, 2022.[3]

## Experimental Protocols: Development and Validation of the RR6 Model

The **RR6** model was developed and validated through a multi-step process involving a large cohort of myelofibrosis patients treated with ruxolitinib.

Study Design:

- Patient Cohort: The model was developed using data from 209 myelofibrosis patients in the RUXOREL-MF study, a real-world ambispective observational study.[2][3]
- Inclusion Criteria: Patients with a diagnosis of primary or secondary myelofibrosis treated with ruxolitinib for at least 6 months.[12]
- Data Collection: Clinical and hematological data were collected at baseline (ruxolitinib start), and at 3 and 6 months of treatment. This included palpable spleen length, ruxolitinib dose, and red blood cell transfusion requirements.[13]
- Statistical Analysis:
  - Univariable and multivariable Cox proportional hazards models were used to identify independent predictors of overall survival.

- A weighted scoring system was developed based on the hazard ratios of the identified risk factors.
- The prognostic performance of the model was assessed using time-dependent receiver operating characteristic (ROC) curves.
- Validation: The **RR6** model was subsequently validated in an independent, external cohort of 40 myelofibrosis patients.[2][3] Further validation has been performed in other real-life cohorts.[14]

## Signaling Pathways in Myelofibrosis and the Role of Ruxolitinib

The pathophysiology of myelofibrosis is intrinsically linked to the dysregulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. Mutations in JAK2, CALR, or MPL are found in the majority of patients and lead to constitutive activation of this pathway.[15]

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, thereby reducing the downstream signaling that drives the myeloproliferative phenotype, including splenomegaly and constitutional symptoms.[11][15]



[Click to download full resolution via product page](#)

Caption: The JAK-STAT signaling pathway in myelofibrosis and the inhibitory action of Ruxolitinib.

## Experimental and Logical Workflows

The development and application of the **RR6** model follow a clear logical workflow, from data collection to risk stratification.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the **RR6** prognostic model in myelofibrosis.

## Conclusion

The **RR6** model represents a significant advancement in the prognostic assessment of myelofibrosis patients treated with ruxolitinib. By dynamically evaluating response to therapy within the first six months, it provides clinicians with a valuable tool to identify patients with a poor prognosis who may benefit from alternative therapeutic strategies. For researchers and drug development professionals, the **RR6** model serves as a benchmark for evaluating the efficacy of novel agents and for designing clinical trials in the ruxolitinib-refractory or -intolerant setting. As our understanding of the molecular landscape of myelofibrosis continues to evolve, the integration of dynamic, treatment-response-based models like **RR6** with genetic and molecular markers will be crucial for personalizing patient care and improving outcomes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Machine Learning Improves Risk Stratification in Myelofibrosis: An Analysis of the Spanish Registry of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis [iris.hunimed.eu]
- 3. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patientpower.info [patientpower.info]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. Validation and molecular integration of the RR6 model to predict survival after 6 months of therapy with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and molecular integration of the RR6 model to predict survival after 6 months of therapy with ruxolitinib | Haematologica [haematologica.org]
- 12. flore.unifi.it [flore.unifi.it]
- 13. RR6 Model [rr6.eu]
- 14. RR6 prognostic model provides information about survival for myelofibrosis treated with ruxolitinib: validation in a real-life cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The RR6 Model: A Dynamic Tool for Prognosis in Ruxolitinib-Treated Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1139164#rr6-model-and-its-role-in-myelofibrosis-prognosis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)